Home > Products > Screening Compounds P49859 > Methylnaltrexone bromide, (17S)-
Methylnaltrexone bromide, (17S)- - 916045-21-1

Methylnaltrexone bromide, (17S)-

Catalog Number: EVT-1176160
CAS Number: 916045-21-1
Molecular Formula: C21H26BrNO4
Molecular Weight: 436.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Methylnaltrexone Bromide is the bromide salt form of methylnaltrexone, a methyl derivative of noroxymorphone with selective, peripherally-acting mu-opioid receptor antagonistic activity. Methylnaltrexone displaces opioids from peripheral opioid receptors in the gastrointestinal tract, the bladder, and the skin, thereby reversing the opioid-related peripheral side-effects, such as constipation, urinary retention, and pruritis, respectively. Unlike naltrexone and due to the presence of a positively charged nitrogen atom in methylnaltrexone, this agent does not cross the blood-brain barrier and does not affect the centrally-mediated analgesic effect of opioids.
Source and Classification

Methylnaltrexone bromide is derived from naltrexone, which itself is an opioid antagonist. It falls under the category of quaternary ammonium compounds, which restrict its ability to cross the blood-brain barrier, thus allowing it to selectively target peripheral opioid receptors in the gastrointestinal tract .

Synthesis Analysis

The synthesis of methylnaltrexone bromide involves several methods, primarily focusing on the methylation of naltrexone. One notable approach includes:

  1. Methylation Reaction:
    • The free base form of naltrexone undergoes methylation using a methylating agent such as dimethyl sulfate or methyl iodide. This reaction can be performed in a polar solvent like acetone or DMF (dimethylformamide) at room temperature.
    • The process typically yields a compound that is then treated with a bromide source, such as aqueous hydrogen bromide, to form methylnaltrexone bromide .
  2. Crystallization:
    • The crude product formed from the reaction is precipitated and can be recrystallized to achieve higher purity levels (greater than 99%) .
    • The crystallization process often requires maintaining an acidic pH to ensure optimal purity and yield.
  3. Alternative Methods:
    • Another method involves using tert-butyldimethylsilyl ether protection followed by deprotection with hydrobromic acid, leading to high-purity methylnaltrexone bromide after crystallization .
Molecular Structure Analysis

The molecular structure of methylnaltrexone bromide features a complex arrangement typical of morphinan derivatives:

  • Core Structure: It retains the morphinan backbone characteristic of its parent compound, naltrexone.
  • Functional Groups: The presence of a cyclopropylmethyl group and a quaternary ammonium moiety contributes to its unique pharmacological properties.
  • Stereochemistry: The specific stereochemistry at the 17-position (denoted as (17S)) is crucial for its activity as it affects receptor binding and selectivity .

Structural Data

  • Chemical Formula: C21H26NO4BrC_{21}H_{26}NO_{4}Br
  • Molecular Weight: 436.36 g/mol
  • Solubility: Methylnaltrexone bromide is soluble in aqueous solutions, making it suitable for parenteral administration .
Chemical Reactions Analysis

Methylnaltrexone bromide participates in various chemical reactions primarily related to its synthesis and degradation:

  1. Methylation Reactions:
    • The reaction with methylating agents introduces the methyl group at the nitrogen atom, transforming naltrexone into methylnaltrexone.
  2. Deprotection:
    • In synthetic routes involving protective groups, deprotection reactions are critical for obtaining the final product.
  3. Stability and Decomposition:
    • Methylnaltrexone bromide exhibits stability under standard storage conditions but may decompose under extreme pH conditions or high temperatures.
Mechanism of Action

Methylnaltrexone bromide functions primarily as a selective antagonist at mu-opioid receptors located in peripheral tissues such as the gastrointestinal tract:

  • Opioid Receptor Interaction: By binding to these receptors, methylnaltrexone bromide inhibits opioid-induced effects that lead to constipation without affecting central nervous system opioid receptors responsible for pain relief.
  • Pharmacodynamics: Its action is dose-dependent; higher doses correlate with greater antagonism of gastrointestinal mu-opioid receptors, thereby restoring normal bowel function .

Pharmacokinetics

  • Following subcutaneous administration, methylnaltrexone bromide exhibits rapid absorption with peak plasma concentrations typically reached within 0.5 hours. The volume of distribution is approximately 1.1 L/kg, indicating moderate tissue distribution .
Physical and Chemical Properties Analysis

Methylnaltrexone bromide possesses distinct physical and chemical properties:

  • Appearance: It is typically presented as a crystalline solid.
  • Solubility: Highly soluble in water and buffers, facilitating its use in injectable formulations.
  • Stability: Stable under recommended storage conditions (-20 °C) with a shelf life exceeding four years when stored properly .

Key Properties

  • pH Range for Crystallization: Optimal crystallization occurs at an acidic pH.
  • Purity Levels: High purity (>99%) can be achieved through careful synthesis and purification processes.
Applications

Methylnaltrexone bromide has significant clinical applications:

  1. Treatment of Opioid-Induced Constipation: It is primarily used in patients who experience constipation due to opioid medications used for pain management.
  2. Research Applications: Methylnaltrexone bromide serves as a valuable tool in pharmacological studies investigating opioid receptor functions and gastrointestinal motility.
  3. Veterinary Medicine: Its efficacy in nonhuman primates highlights potential applications in veterinary settings for managing opioid-induced side effects .
Chemical Characterization and Synthesis

Structural Elucidation of (17S)-Methylnaltrexone Bromide

(17S)-Methylnaltrexone bromide is a quaternary ammonium derivative of naltrexone with the systematic name (4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one bromide. Its molecular formula is C₂₁H₂₆BrNO₄, with a molecular weight of 436.3 g/mol [1] [6]. The compound features a critical quaternary nitrogen atom at the 17-position, where a methyl group is appended, conferring permanent positive charge. This charge restricts blood-brain barrier permeability, enabling peripheral μ-opioid receptor antagonism [6] [9].

Stereochemically, the (17S) designation indicates an S-configuration at the quaternary nitrogen center. The fused hexacyclic structure includes a benzofuro[3,2-e]isoquinoline core with defined stereocenters at C-4R, C-4aS, C-7aR, and C-12bS. The cyclopropylmethyl moiety attached to N-17 enhances receptor affinity and metabolic stability [6] [9].

Table 1: Key Structural Features of (17S)-Methylnaltrexone Bromide

FeatureDescription
Molecular FormulaC₂₁H₂₆BrNO₄
Molecular Weight436.3 g/mol
Quaternary NitrogenN⁺-CH₃ at position 17 (S-configuration)
Core StructureHexacyclic benzofuro[3,2-e]isoquinoline
Stereocenters4R, 4aS, 7aR, 12bS
Key Functional GroupsKetone (C-7), Phenolic OH (C-3), Allylic OH (C-14)

Synthetic Pathways for Quaternary Ammonium Derivatives

The synthesis of (17S)-methylnaltrexone bromide centers on N-alkylation of the tertiary amine in naltrexone free base. Industrial routes employ hydroxy group protection to prevent O-alkylation byproducts:

  • Protection-Deprotection Strategy:
  • Naltrexone hydrochloride undergoes silylation with tert-butyldimethylsilyl chloride (TBDMSCl) in aprotic solvents (e.g., dichloromethane), protecting phenolic and alcoholic hydroxyl groups [7].
  • The protected intermediate is reacted with methyl bromide in 1-methyl-2-pyrrolidinone at 60°C for 12–24 hours, achieving N-quaternization.
  • Deprotection uses sodium methoxide in methanol/water (55°C), followed by anion exchange with hydrobromic acid to yield the bromide salt [7] [9].
  • Direct Alkylation Approach:
  • Naltrexone base is dissolved in polar aprotic solvents (e.g., N,N-dimethylformamide) with excess methyl bromide.
  • The mixture reacts at 60–80°C for 8 hours under nitrogen, yielding crude methylnaltrexone bromide.
  • Purification involves recrystallization from mixed solvents (ethanol/diethyl ether), achieving >97% HPLC purity [7] [9].

Reaction yields range from 35–65%, influenced by solvent selection and stoichiometry. Critical impurities include O-methylated products (e.g., 3-O-methylnaltrexone) and residual solvents, controlled via crystallization and vacuum drying [7].

Crystallographic and Spectroscopic Analysis

(17S)-Methylnaltrexone bromide displays polymorphism and solvate formation, impacting pharmaceutical properties. Patent US9879024B2 discloses multiple crystalline forms:

  • Form A: Needle-like crystals with characteristic PXRD peaks at 8.7°, 13.1°, and 17.5° 2θ (Cu-Kα radiation). This anhydrous form exhibits high thermodynamic stability below 150°C [2] [5].
  • Methanol Monosolvate: Crystalline complex with methanol (1:1 stoichiometry), confirmed by PXRD and TGA. Dehydration occurs at 80–100°C, inducing phase transition to amorphous solid [8].

Spectroscopic signatures include:

  • FT-IR: Bands at 3400 cm⁻¹ (O-H stretch), 1705 cm⁻¹ (C=O stretch), and 1630 cm⁻¹ (aryl C=C) [2].
  • NMR (D₂O): Quaternary methyl resonance at δ 3.42 ppm (3H, s), cyclopropylmethyl protons at δ 0.5–0.8 ppm (m), and C-5 proton at δ 5.32 ppm (d, J=8.1 Hz) [6].

Table 2: Crystallographic Properties of Polymorphs

FormSolvent SystemPXRD Peaks (2θ)Thermal Behavior
Anhydrous AEthanol/water8.7°, 13.1°, 17.5°Stable to 150°C, no desolvation
MethanolateMethanol7.2°, 10.8°, 15.3°Desolvation at 80–100°C
Hydrate BWater/IPA*9.4°, 14.7°, 19.2°Dehydration at 50–70°C

*IPA: Isopropyl alcohol [2] [5] [8]

Lipophilic Salt Formulations and Stability Profiling

Stability challenges arise from degradation pathways:

  • Oxidative Degradation: Electron-rich phenolic groups form quinone derivatives under aerobic conditions.
  • Hydrolysis: Cleavage of the cyclopropylmethyl group generates nor-methylnaltrexone [4].

Stabilization strategies include:

  • Lipophilic Salt Systems: Combining methylnaltrexone with long-chain fatty acid anions (e.g., stearate) reduces hygroscopicity and extends shelf-life. These salts exhibit <0.5% degradation after 6 months at 25°C/60% RH [4].
  • Aqueous Formulations: Buffered solutions (pH 3.5–5.0) with chelating agents (e.g., EDTA disodium, 0.1–0.5 mg/mL) inhibit metal-catalyzed oxidation. Citrate buffers maintain pH while suppressing precipitation [4].
  • Solid-State Stabilizers: Antioxidants (e.g., ascorbic acid, 0.05% w/v) and desiccants (e.g., silica gel) minimize degradation in lyophilized powders. PVP-based coatings on tablets reduce moisture uptake during storage [4].

Accelerated stability studies (40°C/75% RH) show optimized formulations retain >95% potency for 24 months. Key degradation products include N-demethylated analogs and cyclopropane-opened aldehydes, monitored via HPLC-UV at 280 nm [4].

Table 3: Stability Profile Under Different Formulation Conditions

FormulationAdditivesStorage ConditionsDegradation (24 Months)
Lyophilized powderMannitol, EDTA25°C/60% RH≤0.8%
Lipophilic stearateNone30°C/65% RH≤0.4%
Aqueous solutionCitrate buffer, ascorbic acid5°C (refrigerated)≤1.2%
Unbuffered solutionNone25°C/light exposure≥15.3%

[4]

Properties

CAS Number

916045-21-1

Product Name

Methylnaltrexone bromide, (17S)-

IUPAC Name

(3S,4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one;bromide

Molecular Formula

C21H26BrNO4

Molecular Weight

436.3 g/mol

InChI

InChI=1S/C21H25NO4.BrH/c1-22(11-12-2-3-12)9-8-20-17-13-4-5-14(23)18(17)26-19(20)15(24)6-7-21(20,25)16(22)10-13;/h4-5,12,16,19,25H,2-3,6-11H2,1H3;1H/t16-,19+,20+,21-,22+;/m1./s1

InChI Key

IFGIYSGOEZJNBE-LHJYHSJWSA-N

SMILES

C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6.[Br-]

Synonyms

(5alpha)-17-(cyclopropylmethyl)-3,14-dihydroxy-17-methyl-4,5-epoxymorphinan-17-ium-6-one
17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxymorphinanium-6-one
methyl-naltrexone hydrobromide
methylnaltrexone
methylnaltrexone bromide
morphinan-17-ium-6-one, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-17-methyl-, (5alpha)-
morphinan-17-ium-6-one, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-17-methyl-, bromide, (5alpha,17R)-
morphinanium, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-17-methyl-6-oxo-, (5alpha)-
MRZ 2663BR
MRZ-2663
N-methylnaltrexone bromide
naltrexone MB
naltrexone methobromide
naltrexone methylbromide
naltrexonium methiodide
quaternary ammonium naltrexone
relisto

Canonical SMILES

C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6.[Br-]

Isomeric SMILES

C[N@+]1(CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6.[Br-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.